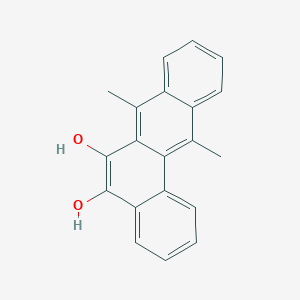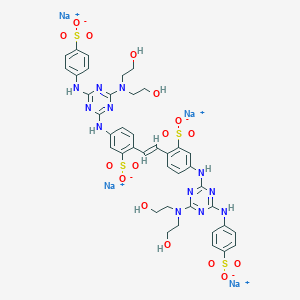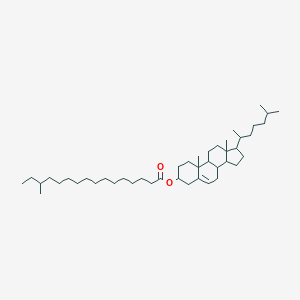![molecular formula C8H14O B096560 Bicyclo[2.2.2]octan-2-ol CAS No. 18684-63-4](/img/structure/B96560.png)
Bicyclo[2.2.2]octan-2-ol
Descripción general
Descripción
Bicyclo[2.2.2]octan-2-ol is a chemical compound that belongs to the class of bicyclic structures . It features a bicyclo[2.2.2]octane core with a hydroxyl functional group at the second carbon position . This structure is a key motif in various synthetic targets and natural products .
Synthesis Analysis
Optically active C (2)-symmetric (1S,2S,4S,5S)-bicyclo octane-2,5-diol and several selectively protected optically active intermediates useful for synthetic transformations were synthesized via a 1,2-carbonyl transposition route starting from the easily available optically active (1R,4S,6S)-6-hydroxybicyclo octan-2-one .Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.2]octan-2-ol is characterized by its rigid bicyclic framework, which imparts a degree of conformational stability . The presence of the hydroxyl group also influences the compound’s polarity and potential for further chemical transformations .Chemical Reactions Analysis
Bicyclo[2.2.2]octan-2-ol and its derivatives participate in various chemical reactions. For instance, the compound’s hydroxyl group can be transformed into imines or esters, which exhibit significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum.Physical And Chemical Properties Analysis
The physical and chemical properties of Bicyclo[2.2.2]octan-2-ol derivatives are influenced by their unique bicyclic structure . These compounds are typically colorless and exhibit stability up to certain temperatures .Aplicaciones Científicas De Investigación
Bioisostere of the Phenyl Ring
Bicyclo[2.2.2]octan-2-ol has been used as a new bioisostere of the phenyl ring . This substitution has led to improvements in physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Universal Linker for Solid-Phase Synthesis
In solid-phase synthesis, Bicyclo[2.2.2]octan-2-ol has been used as a universal linker . This is particularly useful for the synthesis of oligonucleotides bearing a non-natural nucleoside at the 3′-terminus .
Chiral Ligands Synthesis
Bicyclo[2.2.2]octan-2-ol has been used in the synthesis of chiral ligands . These ligands have been applied in the asymmetric reduction of acetophenone with catecholborane .
Pharmaceutical Research
Bicyclo[2.2.2]octan-2-ol is used in pharmaceutical research . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Compound Research
Bicyclo[2.2.2]octan-2-ol is used in chemical compound research . It is used in the development of new universal linkers using the bicyclo[2.2.2]octane-2,3-diol group .
Development of Bioactive Analogues
Bicyclo[2.2.2]octan-2-ol has been used in the development of bioactive analogues . For example, in the drug Votrient, this substitution has resulted in a new bioactive analogue .
Mecanismo De Acción
Mode of Action
The mode of action of Bicyclo[22It is known that the compound has a unique structure that allows it to interact with various targets . The exact nature of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
Bicyclo[2.2.2]octan-2-ol may affect various biochemical pathways due to its unique structure .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bicyclo[2.2.2]octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQWBJLWGNPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octan-2-ol | |
CAS RN |
18684-63-4 | |
| Record name | Bicyclo(2.2.2)octan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]octan-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain Bicyclo[2.2.2]octan-2-ol derivatives?
A: Several synthetic routes have been explored for Bicyclo[2.2.2]octan-2-ol derivatives. One approach involves the functionalization of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. This method utilizes dihydro-1,3-oxazine or γ-lactone intermediates to achieve stereoselective transformations, ultimately yielding derivatives like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid and all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol []. Another method utilizes the Wagner-Meerwein rearrangement of appropriately substituted bicyclo[2.2.2]octan-2-ol precursors, guided by a trimethylsilyl group [].
Q2: How do the stereochemical features of Bicyclo[2.2.2]octan-2-ol derivatives influence their reactivity?
A: Stereochemistry plays a crucial role in the reactivity of Bicyclo[2.2.2]octan-2-ol derivatives. For instance, studies on 6-Bicyclo[3.2.1]octyl cation rearrangements, often generated from Bicyclo[2.2.2]octan-2-ol precursors, demonstrate this effect. The product distribution from the nitrous acid deamination of endo and exo isomers of 6-Bicyclo[3.2.1]octyl amines differs significantly, indicating that the stereochemistry at the reactive center influences the reaction pathway and product formation [].
Q3: What spectroscopic techniques are useful for characterizing Bicyclo[2.2.2]octan-2-ol derivatives?
A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing Bicyclo[2.2.2]octan-2-ol derivatives. IR spectroscopy provides information about functional groups present in the molecule. In contrast, NMR spectroscopy, particularly 1H NMR and 13C NMR, elucidates the structure, stereochemistry, and relative configuration of these compounds. Analyzing chemical shifts, coupling constants, and other NMR parameters allows researchers to confirm the identity and purity of synthesized derivatives [].
Q4: Are there documented instances of unexpected reactions involving Bicyclo[2.2.2]octan-2-ol derivatives?
A: Yes, an interesting example involves the Eschweiler-Clarke reductive methylation of cis-3-aminobicyclo[2.2.2]octan-2-ol. Instead of the expected N-methylated product, this reaction yields N-methyl-cis-bicyclo[2.2.2]octyl[2,3-d]-oxazolidine. This unexpected outcome highlights the potential for unique reactivity within this class of compounds and the importance of carefully considering the reaction conditions and potential for side reactions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




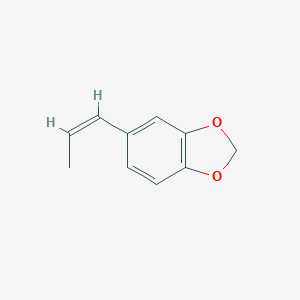
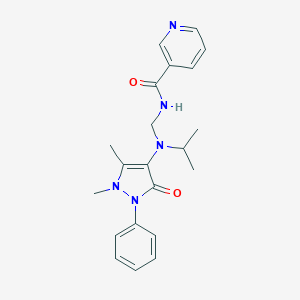

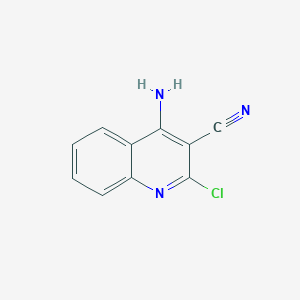
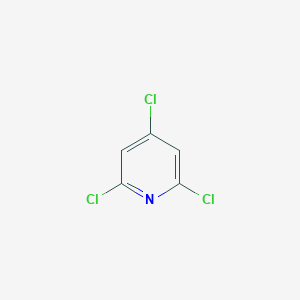
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
